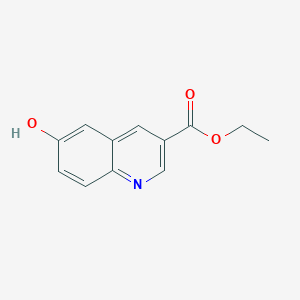

Ethyl 6-hydroxyquinoline-3-carboxylate

Description

Ethyl 6-hydroxyquinoline-3-carboxylate (CAS 6972-86-7) is a quinoline derivative with a hydroxy group at the 6-position and an ethyl ester moiety at the 3-position. This compound has garnered attention due to its biological activity, particularly its role as a potent inhibitor of hepatitis B virus (HBV) DNA replication.

Properties

IUPAC Name |

ethyl 6-hydroxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-6-10(14)3-4-11(8)13-7-9/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAXVLCDNYNJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289605 | |

| Record name | ethyl 6-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-86-7 | |

| Record name | Ethyl 6-hydroxy-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 62370 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve the use of catalysts and solvents to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to form 6-hydroxyquinoline derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: 6-hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-hydroxyquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 6-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group at the 6-position and the carboxylate ester at the 3-position allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit microbial growth, and affect cellular processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of functional groups significantly impacts biological activity. For example, the 6-hydroxy group in the target compound is critical for HBV inhibition, whereas 8-bromo or 4-chloro substituents (e.g., CAS 35975-57-6) may enhance steric effects, altering binding affinities .

- Purity and Applications: Ethyl 6-chloroquinoline-3-carboxylate (CAS 1017414-83-3) is prioritized in synthetic routes due to its >95% purity and role in intermediates , while nitro-substituted derivatives (e.g., CAS 131548-98-6) lack hazard classifications, suggesting safer handling .

Biological Activity

Ethyl 6-hydroxyquinoline-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline ring with a hydroxyl group at the 6-position and an ethyl ester at the carboxylic acid group. Its molecular formula can be represented as C11H11NO3. The structural features contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM for different bacterial strains, indicating potent antibacterial effects .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against fungi such as Candida albicans. The MIC values for antifungal activity were reported to be between 16.69 to 78.23 µM .

The mechanism of action of this compound involves its interaction with enzymes and receptors that are critical for microbial growth and survival. The hydroxyl group on the quinoline ring is believed to play a crucial role in binding to active sites on enzymes, thereby inhibiting their activity and leading to antimicrobial effects.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways essential for bacterial growth. For instance, it has been suggested that it interferes with the biosynthesis of nucleic acids or proteins in microorganisms .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, making it a candidate for further development as an antimicrobial agent .

- Structural Activity Relationship (SAR) Analysis : Another research effort focused on the SAR of quinoline derivatives revealed that modifications at the hydroxyl and carboxylic acid positions significantly influenced biological activity. This compound was highlighted for its favorable profile, suggesting that further structural optimization could enhance its efficacy .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate derivatives to improve yield and purity?

Methodological Answer:

- Key Steps :

- N-Propargylation : Start with the parent compound and introduce propargyl groups under controlled conditions to minimize side reactions .

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole-substituted derivatives, as demonstrated in Sharpless conditions .

- Amine Functionalization : React intermediates with secondary amines to enhance solubility and biological activity .

- Optimization Tips :

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound derivatives?

Methodological Answer:

- Techniques :

- NMR Spectroscopy : Analyze - and -NMR to confirm substitution patterns (e.g., triazole ring protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weights (e.g., CHClFNO derivatives with m/z ≈ 269.66) .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

- Data Interpretation : Cross-reference with crystallographic data (e.g., bond angles and lengths from X-ray studies) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictory antimicrobial activity data among this compound derivatives?

Methodological Answer:

- Strategies :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. chloro groups at position 6/7) on MIC values against Gram-positive vs. Gram-negative bacteria .

- Dose-Response Studies : Test derivatives at varying concentrations (e.g., 1–100 µg/mL) to identify non-linear trends .

- Mechanistic Assays : Evaluate bacterial membrane disruption via fluorescence assays (e.g., propidium iodide uptake) to confirm mode of action .

- Case Study : Compound 9 (an HBV inhibitor) showed specificity due to its 4-hydroxy group; similar approaches can clarify antimicrobial discrepancies .

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound derivatives?

Methodological Answer:

- Software and Workflow :

- Data Collection : Use high-resolution X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) for small-molecule crystals .

- Structure Solution : Apply SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .

- Visualization : Generate ORTEP-3 diagrams to highlight bond distortions (e.g., C–O bond lengths ≈ 1.36 Å in carboxylate groups) .

- Challenges : Address twinning or disorder by merging equivalent reflections and applying restraints to thermal parameters .

Q. How can computational modeling complement experimental data in studying this compound derivatives?

Methodological Answer:

- Approaches :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., HBV polymerase) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate inhibitor potency .

- Validation : Correlate docking scores (e.g., binding energies < −7 kcal/mol) with IC values from cell-based assays .

Tables for Key Data

Q. Table 1: Common Synthetic Routes for Derivatives

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | N-Propargylation | DMF, 80°C, 12h | 65–75 | |

| 2 | CuAAC Click | CuSO, sodium ascorbate, RT | 82–90 | |

| 3 | Amine Coupling | DCM, DIEA, 24h | 70–85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.